Cas no 29802-26-4 ((2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine)
(2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine Chemical and Physical Properties
Names and Identifiers
-
- (2S)-N1,N1-Dimethyl-3-phenyl-1,2-propanediamine
- I14-45426
- [(1R,4S)-7,7-dimethyl-3-oxidanylidene-4-bicyclo[2.2.1]heptanyl]methanesulfonamide
- (1S)-1-Benzyl-2-(dimethylamino) Ethylamine
- FT-0604552
- (1S)-10-camphorsulfonamide
- N-[(2S)-2-amino-3-phenylpropyl]-N,N-dimethylamine
- (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine
- 1-Phenyl-2-amino-3-dimethylamino-propan
- camphor sulfonamide
- AC1LDW0P
- 2-amino-1,1-N-dimethylamino-3-phenylpropane
- d-10-camphorsulfonamide
- (1S)-2-oxo-bornane-10-sulfonic acid amide
- (S)-2-amino-1-(dimethylamino)-3-phenylpropane
- (S)-N1,N1-dimethyl-3-phenyl-propane-1,2-diamine
- (S)-2-Amino-1-N,N-Dimethylamino-3-Phenylpropane
- (1S)-1-Benzyl-2-(dimethylamino)-Ethylamine
- (1S)-2-Oxo-bornan-10-sulfonsaeure-amid
- camphor-10-sulfonamide
- SureCN2385301
- (1S)-(+)-10-camphorsulfonamide
- A832963
- (1S)-2-
- S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl
- SCHEMBL172932
- (2S)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine
- S-N1,N1-DIMETHYL-3-PHENYLPROPANE-1,2-DIAMINE
- MFCD20259731
- C78126
- 29802-26-4
- HKHSRJNAQHRMGT-NSHDSACASA-N
- (2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine
-
- MDL: MFCD20259731
- Inchi: 1S/C11H18N2/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1
- InChI Key: HKHSRJNAQHRMGT-NSHDSACASA-N
- SMILES: N(C)(C)C[C@H](CC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 178.146998583g/mol
- Monoisotopic Mass: 178.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.3Ų
(2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR452186-250mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride |
29802-26-4 | 97% | 250mg |
£301.00 | 2024-07-20 | |
| Apollo Scientific | OR452186-500mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride |
29802-26-4 | 97% | 500mg |
£450.00 | 2024-07-20 | |
| Apollo Scientific | OR452186-1g |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride |
29802-26-4 | 97% | 1g |
£706.00 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1052489-1g |
(S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine |
29802-26-4 | 95% | 1g |
$580 | 2024-07-19 | |
| Aaron | AR00BHZU-250mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl |
29802-26-4 | 97% | 250mg |
$180.00 | 2025-02-11 | |
| Aaron | AR00BHZU-500mg |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl |
29802-26-4 | 97% | 500mg |
$266.00 | 2025-02-11 | |
| Aaron | AR00BHZU-1g |
S-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl |
29802-26-4 | 97% | 1g |
$413.00 | 2025-02-11 | |
| A2B Chem LLC | AF35438-250mg |
S-N1,N1-DiMethyl-3-phenylpropane-1,2-diaMine 2HCl |
29802-26-4 | 97% | 250mg |
$177.00 | 2024-04-20 | |
| A2B Chem LLC | AF35438-500mg |
S-N1,N1-DiMethyl-3-phenylpropane-1,2-diaMine 2HCl |
29802-26-4 | 97% | 500mg |
$260.00 | 2024-04-20 | |
| A2B Chem LLC | AF35438-1g |
S-N1,N1-DiMethyl-3-phenylpropane-1,2-diaMine 2HCl |
29802-26-4 | 97% | 1g |
$402.00 | 2024-04-20 |
(2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (2s)-n1,n1-dimethyl-3-phenyl-1,2-propanediamine
Chemical Profile of (2S)-N1,N1-Dimethyl-3-Phenyl-1,2-Propanediamine (CAS No. 29802-26-4)
(2S)-N1,N1-Dimethyl-3-phenyl-1,2-propanediamine, identified by its Chemical Abstracts Service number CAS No. 29802-26-4, is a significant compound in the field of pharmaceutical chemistry. This molecule, characterized by its chiral center and specific substitution pattern, has garnered attention for its potential applications in drug development and biochemical research.
The structure of (2S)-N1,N1-dimethyl-3-phenyl-1,2-propanediamine consists of a propylamine backbone with N-methylation at the N1 positions and a phenyl group at the C3 position. The stereochemistry at the prochiral carbon (C2) is crucial, as it influences the compound's biological activity and interactions with biological targets. This feature makes it a valuable scaffold for designing enantiomerically pure pharmaceutical agents.
In recent years, there has been a growing interest in chiral diamines due to their role as key intermediates in the synthesis of various bioactive molecules. The< strong>(2S)-configuration of this compound has been studied extensively for its potential to modulate enzyme activity and receptor binding. For instance, researchers have explored its derivatives as inhibitors of metalloproteinases and as scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of (2S)-N1,N1-dimethyl-3-phenyl-1,2-propanediamine is its versatility in medicinal chemistry. The presence of both amine and phenyl groups allows for diverse functionalization strategies, enabling the creation of libraries of compounds with tailored properties. This flexibility has been exploited in high-throughput screening campaigns to identify novel therapeutic agents.
Recent advancements in computational chemistry have further enhanced the study of this compound. Molecular modeling techniques have been employed to predict binding affinities and interaction modes with biological targets. These studies have provided insights into how structural modifications can optimize pharmacokinetic properties, such as solubility and metabolic stability.
The pharmacological profile of derivatives of (2S)-N1,N1-dimethyl-3-phenyl-1,2-propanediamine has been investigated in several preclinical models. Notably, some derivatives have shown promising activity against bacterial infections by inhibiting essential bacterial enzymes. This has sparked interest in developing new antibiotics that target unique pathways not susceptible to existing drugs.
In addition to its antimicrobial potential, this compound has also been explored for its anti-inflammatory properties. Studies indicate that certain analogs can modulate inflammatory pathways by interacting with specific cytokines and signaling molecules. This makes them attractive candidates for treating chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease.
The synthesis of< strong>(2S)-N1,N1-dimethyl-3-phenyl-1,2-propanediamine presents both challenges and opportunities. Traditional synthetic routes often require complex stereocontrol to achieve the desired enantiomerically pure product. However, recent developments in asymmetric catalysis have provided more efficient methods for constructing chiral diamines without relying on expensive reagents or harsh conditions.
Future research directions may focus on expanding the chemical space around this scaffold by introducing novel functional groups or exploring different stereochemical configurations. Additionally, investigating the compound's behavior in vivo will be crucial for understanding its therapeutic potential and safety profile.
The growing body of evidence supporting the utility of< strong>(2S)-N1,N1-dimethyl-3-phenyl-1,2-propanediamine underscores its importance as a pharmaceutical intermediate. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in the development of next-generation therapeutics.
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